molecular formula C8H14Cl4 B12543876 1,2,7,8-Tetrachlorooctane CAS No. 865306-19-0

1,2,7,8-Tetrachlorooctane

Cat. No.: B12543876
CAS No.: 865306-19-0
M. Wt: 252.0 g/mol
InChI Key: HSMSIETXIWFBCT-UHFFFAOYSA-N
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Description

1,2,7,8-Tetrachlorooctane is a chlorinated hydrocarbon with the molecular formula C8H14Cl4. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications .

Preparation Methods

1,2,7,8-Tetrachlorooctane can be synthesized through the chlorination of octane. The process involves the addition of chlorine to octane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

1,2,7,8-Tetrachlorooctane undergoes several types of chemical reactions, including:

Scientific Research Applications

1,2,7,8-Tetrachlorooctane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,7,8-Tetrachlorooctane involves its interaction with cellular components. The compound can disrupt cellular membranes due to its lipophilic nature, leading to changes in membrane permeability and function. Additionally, it can interfere with enzymatic activities by binding to active sites or altering enzyme conformation. These interactions can result in various biochemical and physiological effects .

Comparison with Similar Compounds

1,2,7,8-Tetrachlorooctane is unique among polychloroalkanes due to its specific chlorination pattern. Similar compounds include:

Properties

CAS No.

865306-19-0

Molecular Formula

C8H14Cl4

Molecular Weight

252.0 g/mol

IUPAC Name

1,2,7,8-tetrachlorooctane

InChI

InChI=1S/C8H14Cl4/c9-5-7(11)3-1-2-4-8(12)6-10/h7-8H,1-6H2

InChI Key

HSMSIETXIWFBCT-UHFFFAOYSA-N

Canonical SMILES

C(CCC(CCl)Cl)CC(CCl)Cl

Origin of Product

United States

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